molecular formula C5H5BO3S B1603277 (4-Formylthiophen-2-yl)boronic acid CAS No. 1186026-19-6

(4-Formylthiophen-2-yl)boronic acid

Cat. No.: B1603277
CAS No.: 1186026-19-6
M. Wt: 155.97 g/mol
InChI Key: QLNGETCGSFWOIY-UHFFFAOYSA-N
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Description

(4-Formylthiophen-2-yl)boronic acid is an organic compound with the molecular formula C5H5BO3S It is a boronic acid derivative featuring a thiophene ring substituted with a formyl group at the 4-position and a boronic acid group at the 2-position

Mechanism of Action

Target of Action

The primary target of (4-Formylthiophen-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction .

Mode of Action

The compound participates in the SM cross-coupling reaction, where it acts as a nucleophilic organic group . In this reaction, the compound is transferred from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds . The downstream effects of this pathway include the formation of new organic compounds .

Pharmacokinetics

Boronic acids and their esters, in general, are known to be only marginally stable in water . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the creation of new organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is known to be only marginally stable in water . This means that the presence of water could potentially affect the compound’s action, efficacy, and stability. Additionally, the compound’s action in the SM cross-coupling reaction is influenced by the presence of a metal catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylthiophen-2-yl)boronic acid typically involves the use of 5-bromothiophene-2-carbaldehyde as a starting material. The brominated compound undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2(pin)2) in the presence of a base such as potassium phosphate (K3PO4·7H2O) and a ligand like Xphos. The reaction is carried out under inert conditions, often in a solvent like toluene, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Formylthiophen-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

    Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Thiophene-2-boronic acid derivatives.

    Reduction: Thiophene-2-boronic acid derivatives with hydroxymethyl substitution.

Scientific Research Applications

(4-Formylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (4-Formylthiophen-2-yl)boronic acid is unique due to the specific positioning of the formyl and boronic acid groups on the thiophene ring, which imparts distinct electronic and steric properties. This unique arrangement enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(4-formylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNGETCGSFWOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614306
Record name (4-Formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186026-19-6
Record name (4-Formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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